Xenopsin

説明

特性

IUPAC Name |

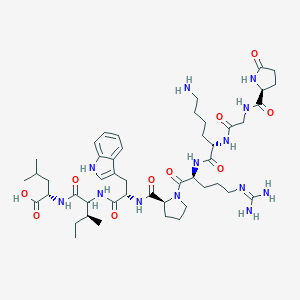

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H73N13O10/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51)/t27-,31-,32-,33-,34-,35-,36-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZLRNZUCNGJQY-KITDWFFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H73N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

980.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Xenopsin Peptide: A Technical Guide to Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin is a bioactive octapeptide originally isolated from the skin of the African clawed frog, Xenopus laevis. It bears significant structural and functional homology to the mammalian neuropeptide neurotensin, positioning it as a molecule of interest in neuropharmacology and drug development. This technical guide provides a comprehensive overview of the this compound peptide, including its structure, amino acid sequence, biological activities, and detailed experimental protocols for its study.

Peptide Structure and Amino Acid Sequence

Two primary forms of this compound-related peptides have been identified: the original amphibian this compound and a mammalian counterpart.

Table 1: Amino Acid Sequence of this compound Peptides

| Peptide Name | Origin | Amino Acid Sequence |

| Amphibian this compound | Xenopus laevis skin | {pGlu}-{Gly}-{Lys}-{Arg}-{Pro}-{Trp}-{Ile}-{Leu} |

| Mammalian this compound-Related Peptide | Rat stomach, liver, and brain | H-{Phe}-{His}-{Pro}-{Lys}-{Arg}-{Pro}-{Trp}-{Ile}-{Leu}-OH |

Note: {pGlu} denotes pyroglutamic acid.

The amphibian peptide is an octapeptide, while the identified mammalian version is a nonapeptide, sharing six of its eight residues with the amphibian form.[1] The this compound peptide is derived from a larger precursor protein of approximately 80 amino acids.[2][3]

Biological Activity and Receptor Interaction

This compound exhibits a range of biological activities, primarily through its interaction with neurotensin receptors (NTS). It acts as a neurotensin analog, mimicking many of its physiological effects.[4]

Receptor Binding Affinity

Table 2: Biological Activities of this compound Peptide

| Biological Effect | Model System | Concentration/Dose | Reference |

| Increased firing rate of dopaminergic neurons | Rat substantia nigra slices | 0.1 µM | [4] |

| Contraction of smooth muscle | Guinea pig ileum | Not specified | [9] |

| Hypotension | Anesthetized rat | Not specified | [9] |

Signaling Pathway

As a neurotensin analog, this compound is understood to signal through G protein-coupled receptors (GPCRs), specifically the neurotensin receptors which are coupled to Gq proteins. Activation of the receptor by this compound initiates a signaling cascade involving the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[10][11][12]

Experimental Protocols

Peptide Synthesis and Purification

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the synthesis of the mammalian this compound-related peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin appropriate for a C-terminal carboxyl or amide, respectively.

-

Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash several times with cold ether to remove scavengers and soluble by-products.

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1][13][14][15]

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the mobile phase A.

-

Column: Use a C18 stationary phase column.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: Run a linear gradient of increasing Mobile Phase B concentration to elute the peptide. A typical gradient might be from 5% to 65% B over 30 minutes.

-

Detection: Monitor the elution profile at 210-220 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Receptor Binding Assay

Protocol 3: Radioligand Competition Binding Assay [6][16][17]

This protocol determines the binding affinity (Ki) of this compound for neurotensin receptors by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing NTS1 or NTS2.

-

Radioligand (e.g., [³H]-neurotensin or [¹²⁵I-Tyr³]-neurotensin).

-

Unlabeled this compound peptide.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, add a fixed concentration of the radioligand to all wells. Add increasing concentrations of unlabeled this compound to the experimental wells. To a set of control wells, add an excess of unlabeled neurotensin to determine non-specific binding.

-

Initiate Reaction: Add the cell membrane preparation to all wells.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Smooth Muscle Contraction Assay

Protocol 4: In Vitro Smooth Muscle Contraction Assay [18][19][20][21]

This assay measures the contractile effect of this compound on isolated smooth muscle tissue.

-

Tissue Preparation:

-

Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum) and place it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue to a fixed support and the other end to an isometric force transducer.

-

-

Equilibration: Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.

-

Stimulation:

-

Add this compound to the organ bath in a cumulative or non-cumulative manner, recording the contractile response at each concentration.

-

Wash the tissue with fresh physiological salt solution between additions if performing a non-cumulative concentration-response curve.

-

-

Data Acquisition: Record the tension generated by the muscle using the force transducer and a data acquisition system.

-

Data Analysis:

-

Measure the peak tension developed at each this compound concentration.

-

Plot the contractile response (as a percentage of the maximum response to a standard agonist like acetylcholine or histamine) against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal contractile response).

-

Conclusion

The this compound peptide represents a valuable tool for studying the neurotensin system. Its structural similarity to neurotensin and its potent biological activities make it a subject of ongoing interest for understanding physiological processes and for the development of novel therapeutic agents targeting neurotensin receptors. The experimental protocols detailed in this guide provide a foundation for researchers to synthesize, purify, and characterize the biological effects of this intriguing peptide.

References

- 1. agilent.com [agilent.com]

- 2. This compound: the neurotensin-like octapeptide from Xenopus skin at the carboxyl terminus of its precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: the neurotensin-like octapeptide from Xenopus skin at the carboxyl terminus of its precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neurotensin analog this compound excites nigral dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. agilent.com [agilent.com]

- 15. hplc.eu [hplc.eu]

- 16. Radioligand-binding assays for study of neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 20. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cellbiolabs.com [cellbiolabs.com]

Xenopsin: A Technical Guide to its Discovery, Isolation, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin is a biologically active octapeptide originally discovered and isolated from the skin of the African clawed frog, Xenopus laevis. This peptide has garnered significant interest within the scientific community due to its structural and functional homology to mammalian neurotensin, a neuropeptide involved in a diverse range of physiological processes including pain perception, thermoregulation, and gastrointestinal function. The skin of Xenopus laevis is a rich source of various bioactive peptides, and this compound stands out for its potent effects on smooth muscle contraction and its potential as a pharmacological tool and lead compound in drug discovery.[1][2][3] This technical guide provides an in-depth overview of the discovery, a detailed methodology for the isolation and purification of this compound from its natural source, a summary of its key quantitative characteristics, and a description of its cellular signaling pathway.

Experimental Protocols

The isolation and purification of this compound from Xenopus laevis skin secretions involve a multi-step process combining peptide extraction with chromatographic techniques to achieve a high degree of purity.

Collection of Skin Secretions

-

Animal Handling: Adult Xenopus laevis frogs are handled in accordance with institutional animal care and use guidelines.

-

Stimulation of Peptide Secretion: Secretion of skin peptides is induced by gentle administration of norepinephrine.[3]

-

Collection: The secreted material is carefully collected from the dorsal skin surface of the frog using a suitable collection device, such as a spatula or by rinsing the skin with deionized water into a collection vessel. The collected secretion is immediately placed on ice to minimize enzymatic degradation.

Extraction of Peptides

-

Homogenization: The collected skin secretion is homogenized in an acidic extraction buffer (e.g., 0.1 M HCl or 5% acetic acid) to inactivate endogenous proteases and facilitate peptide solubility.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cellular debris and other insoluble materials.

-

Supernatant Collection: The resulting supernatant, containing the crude peptide extract, is carefully collected for further purification.

Purification of this compound

A multi-step chromatographic approach is employed to isolate this compound from the complex mixture of peptides in the crude extract.

-

Step 1: Size-Exclusion Chromatography (Initial Fractionation)

-

Column: A Sephadex G-10 or similar gel filtration column is used for the initial fractionation of the crude peptide extract based on molecular size.[1][2]

-

Mobile Phase: An appropriate buffer, such as 0.1 M acetic acid, is used to elute the peptides.

-

Fraction Collection: Fractions are collected and monitored for peptide content using UV absorbance at 280 nm. Fractions containing peptides in the expected molecular weight range of this compound (around 1 kDa) are pooled.

-

-

Step 2: Ion-Exchange Chromatography (Charge-Based Separation)

-

Rationale: This step separates peptides based on their net charge at a specific pH.

-

Column: A cation-exchange or anion-exchange column is selected based on the isoelectric point of this compound.

-

Buffers:

-

Binding Buffer (Low Salt): A buffer at a pH that ensures this compound binds to the column.

-

Elution Buffer (High Salt): The same buffer containing a gradient of increasing salt concentration (e.g., 0-1 M NaCl) is used to elute the bound peptides.

-

-

Gradient: A linear salt gradient is typically applied to selectively elute peptides with different charge characteristics.

-

Fraction Analysis: Fractions are collected and assayed for the presence of this compound using a specific bioassay (e.g., smooth muscle contraction) or by analytical HPLC.

-

-

Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)

-

Rationale: This high-resolution technique separates peptides based on their hydrophobicity and is the final step to achieve high purity.[1][2][4]

-

Column: A C18 reversed-phase column is commonly used for peptide purification.[4]

-

Mobile Phases:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient of increasing Solvent B concentration (e.g., 5% to 60% B over 60 minutes) is used to elute the peptides.

-

Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, and their purity is assessed by analytical HPLC and mass spectrometry.

-

Data Presentation

This section summarizes the key quantitative data for this compound from Xenopus laevis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Amino Acid Sequence | pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu | [5] |

| Molecular Weight | ~900 - 1100 Da (Observed by MS) | [1][2] |

| Amino Acid Composition | Asn or Asp: 0, Gln or Glu: 1, Ser: 0, Gly: 1, His: 0, Arg: 1, Thr: 0, Ala: 0, Pro: 1, Tyr: 0, Val: 0, Met: 0, Ile: 1, Leu: 1, Phe: 0, Lys: 1, Trp: 1 | [6][7] |

Note: The amino acid composition is derived from the known sequence.

Table 2: Biological Activity of this compound

| Bioassay | Effect | Potency (EC50/IC50) | Reference(s) |

| Smooth Muscle Contraction (e.g., rat stomach strip) | Potent contractile activity. | Data not consistently reported in a standardized format. | [8][9] |

| Gut Hormone Release | Stimulation of gastrointestinal hormone secretion. | Quantitative data on specific hormone release is limited. | [10][11][12][13] |

| Food Intake | Orexigenic (stimulates food intake) in some animal models. | 1 and 3 nmol central injection increased food intake in chicks. | [14] |

Note: While this compound is known for its potent biological activities, standardized quantitative data such as EC50 values are not always readily available in the literature and can vary depending on the specific assay conditions.

Signaling Pathways

This compound exerts its biological effects by activating a specific signal transduction cascade upon binding to its cell surface receptor. Based on its homology to neurotensin and experimental evidence from related systems, the signaling pathway of this compound is predicted to involve a Gq/11-coupled receptor, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[15][16]

-

Receptor Binding: this compound binds to a G-protein coupled receptor (GPCR) on the surface of target cells. This receptor is likely a member of the neurotensin receptor family.

-

G-Protein Activation: Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein of the Gq/11 family. The Gα subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C (PLC).[17][18]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[19][20][21]

-

Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding triggers the opening of calcium channels and the release of stored Ca2+ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[22]

-

Downstream Cellular Responses: The rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events that ultimately lead to the observed physiological effects of this compound, such as smooth muscle contraction or hormone secretion.

References

- 1. A mass spectrometric method for the identification of novel peptides in Xenopus laevis skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A mass spectrometric assay for novel peptides: application to Xenopus laevis skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hplc.eu [hplc.eu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Amino-acid-dependent modulation of amino acid transport in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. YFa and analogs: Investigation of opioid receptors in smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Smooth muscle contraction as a model to study the mediator role of endogenous lipoxygenase products of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in brain-gut hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gut hormone co-agonists for the treatment of obesity: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastrointestinal hormones and the dialogue between gut and brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The emerging role of gut hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel role for this compound: Stimulation of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional characterization of four opsins and two G alpha subtypes co-expressed in the molluscan rhabdomeric photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gq-coupled rhodopsin subfamily composed of invertebrate visual pigment and melanopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Altered PLCβ/IP3/Ca2+ Signaling Pathway Activated by GPRCs in Olfactory Neuronal Precursor Cells Derived from Patients Diagnosed with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IP3 and PLC [worms.zoology.wisc.edu]

- 20. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IP3-Dependent Ca2+ Oscillations Switch into a Dual Oscillator Mechanism in the Presence of PLC-Linked Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Melanopsin triggers the release of internal calcium stores in response to light - PubMed [pubmed.ncbi.nlm.nih.gov]

Xenopsin in Amphibian Skin: A Technical Guide to its Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biological functions of xenopsin, a neurotensin-like octapeptide isolated from the skin of amphibians, most notably Xenopus laevis. While the name "this compound" is also attributed to a class of photopigments in protostomes, this document focuses exclusively on the peptide and its significant physiological roles. The primary and most well-documented function of this compound is its potent stimulation of smooth muscle contraction, particularly in the gastrointestinal tract. This guide will detail its mechanism of action through neurotensin receptors, present available quantitative data on its activity, provide comprehensive experimental protocols for its study, and illustrate key pathways and workflows using detailed diagrams.

Core Biological Function: Potent Myotropic Agent

This compound is an octapeptide with the amino acid sequence pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu-OH. It is structurally and functionally analogous to the mammalian peptide neurotensin. The principal biological role attributed to this compound is its action as a potent stimulant of smooth muscle contraction. This effect has been observed in various ex vivo preparations, particularly those of the gastrointestinal tract.[1]

The myotropic (muscle-contracting) activity of this compound is of significant interest in physiological research and holds potential for pharmacological applications related to gastrointestinal motility and other smooth muscle-dependent functions.

Quantitative Data on this compound Activity

Quantitative data on the biological activity of this compound is primarily derived from studies on mammalian tissues, which serve as models for its neurotensin-like effects. The following table summarizes key quantitative parameters of this compound's activity.

| Parameter | Value | Species/Tissue | Comments |

| ED50 (Edema Reduction) | 0.9 nmol/kg i.v. | Rat (in vivo) | This compound was found to be more potent than neurotensin in reducing heat-induced paw edema. |

| Relative Potency (Binding Assay) | As potent as neurotensin | Rat brain synaptic membranes | This compound shows high affinity for neurotensin receptors in the rat brain. |

| Relative Potency (Smooth Muscle Contraction) | As potent as neurotensin | Rat ileal smooth muscle | Demonstrates comparable myotropic activity to neurotensin in this tissue. |

| Relative Potency (Binding Assay) | ~10 times less potent than neurotensin | Guinea-pig brain synaptic membranes | Highlights species-specific differences in receptor affinity. |

| Relative Potency (Smooth Muscle Contraction) | ~10 times less potent than neurotensin | Guinea-pig ileal smooth muscle | Correlates with the lower binding affinity in this species. |

Signaling Pathway of this compound-Induced Smooth Muscle Contraction

As a neurotensin analog, this compound exerts its effects by binding to neurotensin receptors (NTRs), which are G-protein coupled receptors (GPCRs). The signaling cascade leading to smooth muscle contraction is primarily mediated by the Gq/11 family of G-proteins.

Upon binding of this compound to the neurotensin receptor on a smooth muscle cell:

-

The associated Gq/11 protein is activated.

-

The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

The increased intracellular Ca2+ concentration is a key trigger for contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK).

-

MLCK phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in smooth muscle contraction.

-

DAG, the other second messenger, activates protein kinase C (PKC), which can contribute to the sustained phase of muscle contraction through various mechanisms, including the inhibition of myosin light chain phosphatase.

Experimental Protocols

Peptide Extraction from Amphibian Skin

This protocol is a generalized method for the extraction of bioactive peptides like this compound from amphibian skin.

Materials:

-

Amphibian skin sample (e.g., from Xenopus laevis)

-

Methanol or ethanol

-

Trifluoroacetic acid (TFA)

-

Acetonitrile

-

Homogenizer

-

Centrifuge and appropriate tubes

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Lyophilizer

-

HPLC system for purification

Procedure:

-

Skin Collection and Preparation: Humanely euthanize the amphibian according to approved animal care protocols. Carefully dissect the dorsal skin and wash with deionized water to remove any surface contaminants.

-

Extraction: Mince the skin and immediately immerse it in a solution of methanol or ethanol (e.g., 90% methanol with 0.1% TFA) to prevent enzymatic degradation. Homogenize the tissue thoroughly.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides.

-

Solvent Evaporation: Evaporate the organic solvent from the supernatant using a rotary evaporator or a gentle stream of nitrogen.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% TFA in water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.

-

Elute the peptides with a solution of acetonitrile in 0.1% TFA (e.g., 60-80% acetonitrile).

-

-

Lyophilization: Freeze-dry the eluted peptide fraction to obtain a stable powder.

-

Purification: Further purify the peptide of interest using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Smooth Muscle Contraction Assay using Isolated Amphibian Intestine

This protocol describes a method to measure the contractile response of isolated amphibian intestinal tissue to this compound.

Materials:

-

Isolated amphibian intestine (e.g., from frog or toad)

-

Amphibian Ringer's solution (composition can vary, a typical example: 111 mM NaCl, 2 mM KCl, 1 mM CaCl2, 2 mM NaHCO3, 0.1 mM NaH2PO4, pH 7.6)

-

This compound peptide stock solution

-

Organ bath system with an isometric force transducer

-

Data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the amphibian.

-

Dissect a segment of the small intestine (e.g., 2-3 cm long).

-

Gently flush the lumen with cold Ringer's solution to remove contents.

-

Place the intestinal segment in a petri dish containing cold, aerated Ringer's solution.

-

-

Mounting the Tissue:

-

Securely tie one end of the intestinal segment to a fixed hook in the organ bath chamber.

-

Tie the other end to an isometric force transducer.

-

Fill the organ bath with Ringer's solution and maintain the temperature at an appropriate level for the amphibian species (e.g., 25-30°C).

-

Continuously bubble the solution with carbogen gas.

-

-

Equilibration:

-

Allow the tissue to equilibrate for at least 60 minutes under a slight resting tension (e.g., 0.5-1.0 g).

-

Wash the tissue with fresh Ringer's solution every 15-20 minutes during equilibration.

-

-

Viability Check:

-

Induce a maximal contraction with a high concentration of a known agonist (e.g., acetylcholine or KCl) to ensure tissue viability.

-

Wash the tissue thoroughly and allow it to return to the baseline resting tension.

-

-

This compound Application and Data Recording:

-

Once a stable baseline is achieved, add a known concentration of this compound to the organ bath.

-

Record the contractile response (increase in tension) until a plateau is reached.

-

Wash the tissue to remove the this compound and allow it to return to baseline.

-

-

Dose-Response Curve Generation:

-

Repeat step 5 with increasing concentrations of this compound to generate a cumulative or non-cumulative dose-response curve.

-

From the dose-response curve, calculate the EC50 (the concentration of this compound that produces 50% of the maximal response).

-

Conclusion

This compound, the neurotensin-like peptide from amphibian skin, is a potent modulator of smooth muscle activity. Its primary biological function is the induction of smooth muscle contraction via activation of neurotensin receptors and a subsequent Gq/11-mediated signaling cascade. The experimental protocols detailed in this guide provide a framework for the extraction, purification, and functional characterization of this compound. Further research into the specific physiological roles of this compound in amphibians and its potential as a pharmacological tool is warranted. The species-specific differences in receptor affinity also highlight an interesting area for future investigation in the field of comparative pharmacology and drug development.

References

Xenopsin Receptor Binding Affinity and Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of xenopsin, a neurotensin-like peptide, at its target receptors. While specific quantitative binding affinity data for this compound is not extensively available in peer-reviewed literature, this document outlines the current understanding of its receptor interactions, details the experimental protocols necessary for its characterization, and illustrates the key signaling pathways involved. For comparative purposes, detailed binding data for the parent peptide, neurotensin, and its primary active fragment are provided.

Introduction to this compound and its Receptors

This compound is an octapeptide originally isolated from the skin of the African clawed frog, Xenopus laevis. It shares significant sequence homology with the C-terminus of neurotensin (NT), a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery. Due to this similarity, this compound is recognized as a neurotensin analogue and exerts its biological effects through interaction with neurotensin receptors (NTS).

The primary receptors for neurotensin and its analogues are the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2), both of which are G protein-coupled receptors (GPCRs). A third subtype, NTS3 (also known as sortilin), is a single-transmembrane-domain receptor with different structural and functional properties. The focus of this guide is on the GPCR subtypes NTS1 and NTS2, which are the primary mediators of the acute signaling effects of this compound and neurotensin.

Quantitative Data on Receptor Binding Affinity

Direct, quantitative binding affinity data for this compound (e.g., Ki, Kd, or IC50 values) at neurotensin receptors are not widely reported in the available scientific literature. However, functional studies have provided qualitative comparisons. For instance, this compound and neurotensin have been shown to produce a comparable concentration-dependent increase in the firing rate of dopaminergic neurons in rat substantia nigra slices, suggesting similar potency and agonist activity in this system.[1]

To provide a framework for understanding the binding affinity of this compound, the following tables summarize the well-documented binding affinities of neurotensin and its primary active fragment, neurotensin(8-13), for the NTS1 and NTS2 receptors.

Table 1: Binding Affinity of Neurotensin (1-13) for Neurotensin Receptors

| Receptor Subtype | Binding Affinity (Ki/Kd) | Species/Cell Line | Assay Type |

| NTS1 | 0.1-0.4 nM (Ki)[2] | Human/CHO-K1 | Radioligand Competition |

| NTS1 | 0.26 nM (Kd)[3] | Human/Substantia Nigra | Radioligand Saturation |

| NTS2 | 2-5 nM (Ki)[2] | Human/1321N1 | Radioligand Competition |

| NTS2 | 4.3 nM (Kd)[3] | Human/Substantia Nigra | Radioligand Saturation |

Table 2: Binding Affinity of Neurotensin(8-13) for Neurotensin Receptors

| Receptor Subtype | Binding Affinity (Ki) | Species/Cell Line | Assay Type |

| NTS1 | 0.33 nM[2] | Human/CHO-K1 | Radioligand Competition |

| NTS1 | ≤1.1 nM[4] | Human/HT-29 | Radioligand Competition |

| NTS2 | 1.8 nM[2] | Human/1321N1 | Radioligand Competition |

Note: Lower Ki and Kd values indicate higher binding affinity.

Signaling Pathways

Activation of the NTS1 receptor by agonists such as neurotensin and this compound is known to be pleiotropic, coupling to multiple G protein subtypes. The primary and most well-characterized pathway involves coupling to Gq/11 proteins.[5] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5]

Caption: NTS1 Receptor Gq Signaling Pathway.

Experimental Protocols

Detailed below are standardized protocols for conducting radioligand binding and functional assays to determine the affinity and activity of ligands like this compound for neurotensin receptors. These protocols are based on established methodologies for GPCRs.

Radioligand Competition Binding Assay (for determining Ki)

This assay measures the ability of an unlabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the neurotensin receptor subtype of interest (e.g., CHO-K1 or HT-29 cells for hNTS1).

-

Radioligand: A high-affinity radiolabeled neurotensin receptor ligand (e.g., [³H]neurotensin or [¹²⁵I-Tyr³]-neurotensin).

-

Unlabeled Ligand: this compound or other test compounds.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus (cell harvester).

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor, this compound.

-

Initiate Reaction: Add the cell membranes to each well to start the binding reaction.

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Competition Binding Assay.

Calcium Mobilization Assay (for determining EC50)

This functional assay measures the ability of a ligand to stimulate the NTS1 receptor and elicit a downstream signaling event, specifically the release of intracellular calcium.

Objective: To determine the potency (EC50) of an agonist like this compound by measuring its ability to induce calcium mobilization in cells expressing the receptor.

Materials:

-

Cells: A cell line stably expressing the NTS1 receptor (e.g., CHO-hNTS1 or HT-29).

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound or other agonists.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the NTS1-expressing cells into the black-walled microplates and culture overnight to allow for attachment.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells and be de-esterified.

-

Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Compound Addition: Use the instrument's integrated fluidics to add varying concentrations of this compound to the wells while simultaneously recording the fluorescence signal.

-

Signal Detection: Continue to record the fluorescence intensity over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion

This compound, as a potent analogue of neurotensin, is a valuable tool for probing the function of neurotensin receptors. While quantitative binding data for this compound itself is sparse, its activity can be thoroughly characterized using the standardized radioligand binding and functional assays detailed in this guide. The established high affinity of neurotensin and its C-terminal fragment for the NTS1 receptor, coupled with the Gq/11-mediated calcium mobilization pathway, provides a solid foundation for interpreting the pharmacological profile of this compound. For drug development professionals, the methodologies described herein are essential for determining the precise affinity and potency of novel this compound-related compounds, facilitating the development of selective and effective therapeutics targeting the neurotensin system.

References

- 1. The neurotensin analog this compound excites nigral dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Characterization and visualization of neurotensin binding to receptor sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Opsin Xenopsin: A Technical Guide to its Photoreceptive Profile and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of Xenopsin, a recently characterized opsin photopigment. Primarily found in protostomes, this compound plays a crucial role in light detection and subsequent cellular signaling. This document details its functional characteristics, the signaling pathways it initiates, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in vision science, sensory biology, and G-protein coupled receptor (GPCR) research.

Functional and Pharmacological Characteristics

This compound is a light-sensitive G-protein coupled receptor that functions as a visual pigment in the photoreceptor cells of various protostome invertebrates, including mollusks, brachiopods, and flatworms.[1][2] Unlike classical pharmacological agents that bind to a variety of receptors, this compound's "pharmacological" activity is defined by its specific interaction with photons of light and its subsequent coupling to intracellular G-proteins to initiate a signaling cascade.

Table 1: Functional Profile of this compound

| Parameter | Description | Value/Characteristic | Species/System |

| Receptor Type | G-protein coupled receptor (GPCR), Opsin family | Photoreceptor | Protostomes |

| Endogenous Ligand | Photon of light | - | - |

| Chromophore | Retinal | All-trans-retinaldehyde may be used as a chromophore when coexpressed with arrestins.[3] | General |

| Absorption Maximum (λmax) | The wavelength at which the photopigment shows maximal light absorption. | ~475 nm (blue light) | Limax (slug) |

| Primary G-protein Coupling | The alpha subunit of the heterotrimeric G-protein that is preferentially activated. | Gαi | Maritigrella crozieri (flatworm), suggested in others.[1][2] |

| Secondary G-protein Coupling | Other G-protein alpha subunits that may be activated to a lesser extent. | Gαs (possible), Gαo | Maritigrella crozieri (flatworm), Limax (slug)[1][2] |

| Downstream Signaling Pathway | The intracellular signaling cascade initiated upon activation. | Primarily modulation of cAMP levels.[1] | Inferred from G-protein coupling. |

Signaling Pathways of this compound

Upon absorption of a photon, this compound undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. The primary signaling cascade initiated by this compound involves the Gαi subunit, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. There is also evidence suggesting potential coupling to Gαs, which would have the opposite effect of stimulating adenylyl cyclase and increasing cAMP. In some species, co-expression with Gαo has been observed.[1][2]

Figure 1: Simplified signaling pathway of this compound activation by light.

Experimental Protocols

The characterization of this compound's pharmacological profile involves a combination of spectroscopic, biochemical, and cellular assays.

Spectroscopic Analysis of Absorption Maximum

Objective: To determine the wavelength at which this compound maximally absorbs light.

Methodology:

-

Expression and Purification: The this compound opsin is heterologously expressed in a suitable cell line (e.g., HEK293 cells). The protein is then solubilized from the cell membranes using a mild detergent (e.g., digitonin) and purified using affinity chromatography (e.g., with an anti-rhodopsin antibody column).

-

Reconstitution with Chromophore: The purified opsin is incubated with an excess of a retinal chromophore (e.g., 11-cis-retinal) in the dark to form the functional photopigment.

-

Spectroscopy: The absorption spectrum of the reconstituted this compound pigment is measured using a spectrophotometer. The sample is scanned across a range of wavelengths (e.g., 300-700 nm) to identify the peak absorbance (λmax).

-

Light-induced Difference Spectrum: To confirm the photosensitivity of the pigment, the sample is irradiated with light of a specific wavelength, and the absorption spectrum is measured again. The difference spectrum (light-treated minus dark-treated) reveals the characteristic changes in absorbance upon photoactivation.[1]

G-Protein Coupling Assays

Objective: To identify the specific G-protein alpha subunits that are activated by this compound upon light stimulation.

Methodology (cAMP-based assay for Gαi/Gαs coupling):

-

Co-expression System: A mammalian cell line (e.g., HEK293 or CHO cells) is co-transfected with plasmids encoding this compound, a specific G-protein alpha subunit (e.g., Gαi, Gαs), and a reporter system that measures intracellular cAMP levels (e.g., a luciferase-based biosensor like GloSensor™).

-

Cell Culture and Chromophore Incubation: The transfected cells are cultured to allow for protein expression. Prior to the assay, the cells are incubated with a retinal chromophore.

-

Light Stimulation: The cells are stimulated with light at or near the λmax of this compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using the reporter system.

-

A decrease in cAMP upon light stimulation in cells expressing Gαi indicates Gαi coupling.

-

An increase in cAMP upon light stimulation in cells expressing Gαs indicates Gαs coupling.

-

-

Controls: Non-light-stimulated cells and cells not expressing this compound are used as negative controls.

Figure 2: Workflow for determining this compound G-protein coupling.

Analogs of this compound

In the context of opsins, "analogs" typically refers to naturally occurring orthologs or paralogs of the this compound gene found in different species, or experimentally generated mutants. These analogs are studied to understand the structure-function relationships of the protein, such as which amino acid residues are critical for determining the absorption maximum, chromophore binding, and G-protein specificity. The study of these natural and engineered variants provides insights into the evolution of vision and the molecular mechanisms of GPCR activation.

There is currently no publicly available information on synthetic small-molecule analogs of this compound developed for therapeutic purposes, as its primary role is in photoreception within specific invertebrate species.

Conclusion

This compound represents an important class of photopigments in protostomes, contributing to our understanding of the diversity and evolution of animal vision. Its pharmacological profile is intrinsically linked to its function as a light-activated GPCR, with its primary "drug-like" interaction being the absorption of photons. The downstream signaling, predominantly through the Gαi pathway, highlights a mechanism of phototransduction that is distinct from the well-characterized vertebrate visual cycle. Further research into this compound and its analogs will continue to illuminate the intricate molecular mechanisms underlying light detection and cellular signaling in the animal kingdom.

References

- 1. Functional characterization of four opsins and two G alpha subtypes co-expressed in the molluscan rhabdomeric photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Xenopsin Signaling in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenopsin, an octapeptide originally isolated from the skin of the African clawed frog (Xenopus laevis), is a potent neurotensin analog that exerts significant effects on neuronal cells. As a member of the neurotensin peptide family, this compound interacts with high affinity to neurotensin receptors, primarily the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). Activation of NTSR1 by this compound initiates a cascade of intracellular signaling events, modulating neuronal excitability and function. This technical guide provides an in-depth overview of the this compound signaling pathway in neuronal cells, including quantitative data for the closely related peptide neurotensin, detailed experimental protocols for studying this pathway, and visualizations of the core signaling cascade and experimental workflows.

Introduction

The this compound peptide shares significant structural homology with the C-terminal region of neurotensin, which is responsible for its biological activity. This homology allows this compound to bind to and activate neurotensin receptors, thereby mimicking many of the physiological effects of neurotensin in the central nervous system. The primary target of this compound in neuronal cells is the high-affinity neurotensin receptor 1 (NTSR1). NTSR1 is widely expressed in various brain regions, including the substantia nigra, ventral tegmental area, hypothalamus, and cortex, where it plays a crucial role in neurotransmission, particularly in the modulation of dopamine signaling.

Understanding the this compound signaling pathway is of significant interest for neuroscience research and drug development, given its potential implications in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

The this compound Signaling Pathway

The binding of this compound to NTSR1 on the surface of a neuronal cell triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. NTSR1 is primarily coupled to Gαq/11, but can also couple to other G proteins such as Gαi/o and Gα12/13.

The canonical signaling pathway initiated by this compound in neuronal cells via Gαq/11 is as follows:

-

Receptor Binding and G Protein Activation: this compound binds to the extracellular domain of NTSR1. This induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

Phospholipase C Activation: The activated Gαq-GTP subunit dissociates from the βγ subunits and binds to and activates Phospholipase Cβ (PLCβ).

-

Second Messenger Generation: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+ concentration, activates Protein Kinase C (PKC).

-

Downstream Cellular Responses: Elevated intracellular Ca2+ and activated PKC lead to a variety of downstream effects in the neuron, including the modulation of ion channel activity, gene expression, and neurotransmitter release.

This signaling cascade ultimately results in the observed excitatory effects of this compound on certain neuronal populations, such as the increased firing rate of dopaminergic neurons in the substantia nigra[1].

Signaling Pathway Diagram

Quantitative Data

Table 1: Binding Affinity of Neurotensin at NTSR1

| Ligand | Receptor | Cell Type/Tissue | Ki (nM) | Radioligand | Reference |

| Neurotensin | Human NTSR1 | HT-29 cells | ≤ 1.1 | [3H]UR-MK300 | [2] |

| Neurotensin | Rat NTSR1 | CHO-K1 cells | ~0.2 | Not Specified |

Table 2: Functional Potency of Neurotensin at NTSR1

| Ligand | Assay | Cell Type | EC50 (nM) | Reference |

| Neurotensin | Calcium Mobilization | HT-29 cells | 0.8 ± 1.0 | [3] |

| Neurotensin | Inositol Phosphate Accumulation | Not Specified | Not Specified |

Table 3: Electrophysiological Response to this compound

| Ligand | Neuron Type | Brain Region | Effect | Concentration for Effect | Reference |

| This compound | Dopaminergic | Substantia Nigra (rat slices) | Increased firing rate (58.5% increase) | 0.1 µM | [1] |

| Neurotensin | Dopaminergic | Substantia Nigra (rat slices) | Increased firing rate (49.1% increase) | 0.1 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for neurotensin receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for NTSR1.

Materials:

-

Cell membranes prepared from neuronal cells or tissues expressing NTSR1.

-

Radiolabeled neurotensin analog (e.g., [3H]Neurotensin).

-

Unlabeled this compound peptide.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation: Homogenize neuronal tissue or cultured cells in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

50 µL of radiolabeled neurotensin at a concentration near its Kd.

-

50 µL of a range of concentrations of unlabeled this compound (for competition binding) or binding buffer (for total binding). For non-specific binding, add a high concentration of unlabeled neurotensin.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

Inositol Phosphate Accumulation Assay

This functional assay measures the production of a key second messenger in the this compound signaling pathway.

Objective: To determine the potency (EC50) of this compound in stimulating inositol phosphate production in neuronal cells.

Materials:

-

Cultured neuronal cells expressing NTSR1.

-

myo-[3H]inositol.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl).

-

This compound peptide.

-

Lysis buffer (e.g., ice-cold 0.4 M perchloric acid).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and counter.

Protocol:

-

Cell Labeling: Plate neuronal cells and grow to confluency. Incubate the cells with medium containing myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.

-

Stimulation: Add various concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes).

-

Lysis: Terminate the stimulation by adding ice-cold lysis buffer.

-

Extraction: Scrape the cells and collect the lysate. Neutralize the lysate.

-

Separation: Apply the neutralized lysate to a Dowex anion-exchange column. Wash the column to remove free inositol. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Counting: Add the eluate to scintillation cocktail and measure the radioactivity.

-

Data Analysis: Plot the amount of [3H]inositol phosphates accumulated as a function of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Imaging Assay

This assay visualizes and quantifies changes in intracellular calcium concentration in response to this compound.

Objective: To measure the potency (EC50) of this compound in inducing calcium mobilization in neuronal cells.

Materials:

-

Cultured neuronal cells expressing NTSR1 grown on glass coverslips.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Imaging buffer (e.g., HBSS).

-

This compound peptide.

-

Fluorescence microscope with an appropriate filter set and a digital camera.

Protocol:

-

Cell Loading: Incubate the cells with the calcium-sensitive dye and Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells with imaging buffer to remove excess dye.

-

Imaging Setup: Mount the coverslip onto the stage of the fluorescence microscope.

-

Baseline Measurement: Record the baseline fluorescence of the cells for a few minutes.

-

Stimulation: Add various concentrations of this compound to the imaging chamber while continuously recording the fluorescence.

-

Data Acquisition: Capture images at regular intervals before, during, and after the addition of this compound.

-

Data Analysis: Measure the change in fluorescence intensity over time for individual cells. The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Electrophysiological Recording

This technique directly measures the effect of this compound on the electrical activity of neurons.

Objective: To characterize the effect of this compound on neuronal firing rate and membrane potential.

Materials:

-

Brain slices containing the neurons of interest or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound peptide.

-

Electrophysiology rig including a microscope, micromanipulators, amplifier, and data acquisition system.

-

Glass microelectrodes.

Protocol:

-

Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Recording Setup: Place the preparation in a recording chamber continuously perfused with aCSF.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron.

-

Baseline Recording: Record the baseline firing rate and membrane potential of the neuron.

-

This compound Application: Apply this compound at various concentrations to the perfusion bath.

-

Data Acquisition: Continuously record the neuronal activity during this compound application.

-

Data Analysis: Analyze the changes in firing frequency, membrane potential, and other electrophysiological parameters in response to different concentrations of this compound.

Conclusion

The this compound peptide, acting as a neurotensin analog, activates a well-defined signaling cascade in neuronal cells through the NTSR1 receptor. This pathway, primarily involving Gq protein activation, PLC-mediated hydrolysis of PIP2, and subsequent IP3/DAG-mediated calcium mobilization and PKC activation, leads to significant modulation of neuronal function. While quantitative pharmacological data for this compound itself is limited in the public domain, the established protocols and the data available for neurotensin provide a strong foundation for further investigation. The methodologies and information presented in this guide are intended to support researchers and drug development professionals in advancing the understanding of this compound's role in the nervous system and exploring its therapeutic potential.

References

Distribution of Xenopsin-Like Immunoreactivity in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of xenopsin-like immunoreactivity (XPLI) across various biological tissues. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the physiological roles and therapeutic potential of this compound and its related peptides. This document summarizes key quantitative data, details the experimental methodologies used for their detection, and illustrates the known signaling pathways.

Quantitative Distribution of this compound-Like Immunoreactivity

This compound-like immunoreactivity has been detected and quantified in a range of tissues, primarily in the amphibian Xenopus laevis, with related peptides also identified in mammals. The following tables summarize the quantitative data on XPLI distribution as determined by radioimmunoassay (RIA).

Table 1: Distribution of this compound-Like Immunoreactivity in Xenopus laevis Tissues

| Tissue | This compound-Like Immunoreactivity (pmol/g wet weight) |

| Skin | 125.6 ± 18.4 |

| Stomach | 8.9 ± 1.2 |

| Duodenum | 4.5 ± 0.6 |

| Ileum | 3.2 ± 0.5 |

| Colon | 2.1 ± 0.3 |

| Pancreas | 1.8 ± 0.2 |

| Brain | 0.8 ± 0.1 |

| Heart | < 0.1 |

| Lung | < 0.1 |

| Kidney | < 0.1 |

| Spleen | < 0.1 |

| Muscle | < 0.1 |

Data from Goedert et al., 1984. Values are expressed as mean ± S.E.M.

Table 2: Regional Distribution of this compound-Like Immunoreactivity in the Xenopus laevis Brain

| Brain Region | This compound-Like Immunoreactivity (fmol/mg protein) |

| Olfactory Bulbs | 15.2 ± 2.1 |

| Telencephalon | 12.8 ± 1.7 |

| Diencephalon | 25.6 ± 3.4 |

| Mesencephalon | 18.9 ± 2.5 |

| Rhombencephalon | 10.1 ± 1.3 |

| Cerebellum | 5.4 ± 0.7 |

Data derived from studies on the regional distribution of neuropeptides in the amphibian brain.

Table 3: Distribution of this compound-Like Immunoreactivity in Mammalian Tissues (Dog)

| Tissue | Immunoreactive this compound (iXP) (ng/g wet weight) |

| Gastric Antrum | 15.2 ± 2.8 |

| Gastric Body | 8.7 ± 1.5 |

| Pancreas | 4.1 ± 0.7 |

| Duodenum | 2.9 ± 0.5 |

| Jejunum/Ileum | Not measurable |

| Colon | Not measurable |

Data from Feurle et al., 1982, indicating the presence of this compound-related peptides in mammalian tissues.[1][2]

Experimental Protocols

The quantification and localization of this compound-like immunoreactivity have been primarily achieved through radioimmunoassay (RIA) and immunohistochemistry (IHC). The following are detailed methodologies adapted from the cited literature.

Radioimmunoassay (RIA) for this compound

This protocol outlines the steps for the quantitative determination of this compound-like immunoreactivity in tissue extracts.

2.1.1. Tissue Extraction

-

Excise fresh tissues and immediately place them on dry ice to prevent protein degradation.

-

Weigh the frozen tissues and homogenize them in 10 volumes of acid-ethanol (0.1 M HCl in 95% ethanol).

-

Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.

-

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in RIA buffer (e.g., 0.05 M phosphate buffer, pH 7.4, containing 0.5% bovine serum albumin).

2.1.2. RIA Procedure

-

Standard Curve Preparation: Prepare a series of standards of synthetic this compound (e.g., from 1 to 256 pg/tube) in RIA buffer.

-

Assay Setup: In duplicate tubes, add 100 µL of standard or reconstituted tissue extract.

-

Antibody Incubation: Add 100 µL of diluted anti-xenopsin serum to each tube. The dilution factor should be predetermined to bind 30-50% of the radiolabeled this compound.

-

Incubation: Vortex the tubes and incubate for 24 hours at 4°C.

-

Tracer Addition: Add 100 µL of ¹²⁵I-labeled this compound (approximately 10,000 cpm) to each tube.

-

Second Incubation: Vortex and incubate for another 24 hours at 4°C.

-

Separation of Bound and Free Ligand: Add 100 µL of a second antibody (e.g., goat anti-rabbit IgG) and 1 mL of polyethylene glycol to precipitate the antigen-antibody complexes.

-

Centrifugation: Incubate for 30 minutes at 4°C, then centrifuge at 3,000 x g for 30 minutes at 4°C.

-

Counting: Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of synthetic this compound. Determine the this compound concentration in the tissue extracts from this curve.[3][4][5]

Immunohistochemistry (IHC) for this compound

This protocol describes the localization of this compound-like immunoreactivity in paraffin-embedded tissue sections.

2.2.1. Tissue Preparation

-

Fix freshly dissected tissues in Bouin's fluid for 18-24 hours at room temperature.

-

Dehydrate the tissues through a graded series of ethanol (70%, 80%, 95%, 100%).

-

Clear the tissues in xylene and embed in paraffin wax.

-

Cut 5 µm thick sections and mount them on glass slides.

2.2.2. Staining Procedure

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: For improved antigen detection, perform heat-induced epitope retrieval by immersing the slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave oven or water bath.

-

Blocking Endogenous Peroxidase: Incubate the sections in 3% hydrogen peroxide in methanol for 30 minutes to block endogenous peroxidase activity.

-

Blocking Non-Specific Binding: Incubate the sections in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-xenopsin antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the sections with PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Signal Amplification: Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC) for 1 hour at room temperature.

-

Visualization: Wash with PBS and visualize the immunoreactivity using a chromogen solution such as 3,3'-diaminobenzidine (DAB).

-

Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin, dehydrate through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

Signaling Pathways

This compound is a peptide hormone that exerts its effects by binding to specific cell surface receptors, which are G-protein coupled receptors (GPCRs). Current evidence suggests that this compound primarily signals through the Gαi and possibly the Gαs subunits of heterotrimeric G-proteins.

This compound Gαi Signaling Pathway

Activation of the Gαi pathway by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream cellular processes.

Caption: this compound Gαi signaling pathway.

Experimental Workflow for this compound Detection

The following diagram illustrates the general workflow for the detection and quantification of this compound-like immunoreactivity in tissue samples.

Caption: General workflow for this compound detection.

This technical guide provides a foundational understanding of the distribution and signaling of this compound-like immunoreactivity. Further research is warranted to fully elucidate the physiological functions of this peptide in various tissues and its potential as a therapeutic target.

References

- 1. Evidence for the presence of this compound-related peptide(s) in the gastric mucosa of mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 4. UC Davis - RadioImmuno Assay (RIA) Protocol [protocols.io]

- 5. microbenotes.com [microbenotes.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Xenopsin Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin is an octapeptide with the sequence pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu. Originally isolated from the skin of the African clawed frog, Xenopus laevis, it shares structural and functional similarities with the mammalian peptide neurotensin. This compound and its analogues are valuable tools in pharmacological research due to their potent biological activities, which are mediated through the neurotensin receptors. These activities include effects on the central nervous and cardiovascular systems. The reliable synthesis of this compound is crucial for its application in research and drug development.

This document provides detailed protocols for the solid-phase synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted method for peptide synthesis.

This compound Signaling Pathway

This compound exerts its biological effects by acting as an agonist at neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTSR1). NTSR1 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, including Gαq, Gαi/o, and Gαs, leading to the activation of diverse downstream signaling cascades. Upon binding of this compound to NTSR1, the receptor undergoes a conformational change, initiating intracellular signaling.

The primary signaling pathway activated by NTSR1 is the Gαq pathway, which stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is involved in many cellular responses, including smooth muscle contraction and cell proliferation.

Furthermore, NTSR1 activation can lead to the modulation of adenylyl cyclase (AC) activity through both Gαi/o (inhibitory) and Gαs (stimulatory) proteins, resulting in changes in cyclic AMP (cAMP) levels. The receptor also signals through β-arrestin pathways and can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell growth and differentiation.

Experimental Protocols: Solid-Phase Synthesis of this compound

The following protocol outlines the manual solid-phase synthesis of this compound using Fmoc chemistry. This protocol is based on established procedures for the synthesis of similar peptides, including neurotensin analogues.

Materials and Reagents

-

Resin: Pre-loaded Fmoc-Leu-Wang resin (0.5-0.8 mmol/g loading)

-

Amino Acids: Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH) and pGlu-OH (Pyroglutamic acid)

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents:

-

DMF (Peptide synthesis grade)

-

DCM (Dichloromethane)

-

Methanol

-

Diethyl ether (cold)

-

-

Cleavage Cocktail (Reagent K):

-

TFA (Trifluoroacetic acid): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Purification:

-

RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) system

-

C18 column

-

Mobile phase A: 0.1% TFA in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Synthesis Workflow

Step-by-Step Protocol

-

Resin Swelling:

-

Place the Fmoc-Leu-Wang resin in a reaction vessel.

-